

# TCO-PEG2-Sulfo-NHS ester chemical structure and properties

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Compound of Interest

Compound Name: TCO-PEG2-Sulfo-NHS ester

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# An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester

For researchers, scientists, and drug development professionals, **TCO-PEG2-Sulfo-NHS ester** has emerged as a critical tool in the field of bioconjugation. This heterobifunctional crosslinker leverages the power of bioorthogonal chemistry to facilitate the precise and efficient labeling and conjugation of biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols.

## **Core Concepts: Structure and Reactivity**

**TCO-PEG2-Sulfo-NHS ester** is a molecule designed with three key components:

- A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
   This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.
- A hydrophilic polyethylene glycol (PEG) spacer: The short PEG2 spacer, consisting of two
  ethylene glycol units, enhances the water solubility of the molecule. This is crucial for
  reactions conducted in aqueous buffers, which are standard for most biological applications.



The PEG spacer also provides flexibility and reduces steric hindrance, potentially improving conjugation efficiency.

A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This amine-reactive group readily couples
with primary amines, such as the side chain of lysine residues found on the surface of
proteins and antibodies. The resulting amide bond is stable under physiological conditions.
The inclusion of a sulfo group on the NHS ring further increases the reagent's water
solubility.

The strategic combination of these functional groups allows for a two-step conjugation strategy. First, the Sulfo-NHS ester is used to label a protein or other amine-containing molecule. In the second step, the TCO-labeled biomolecule can be specifically conjugated to another molecule bearing a tetrazine moiety.

## **Chemical and Physical Properties**

A clear understanding of the physicochemical properties of **TCO-PEG2-Sulfo-NHS ester** is essential for its effective use. The key quantitative data are summarized in the table below.

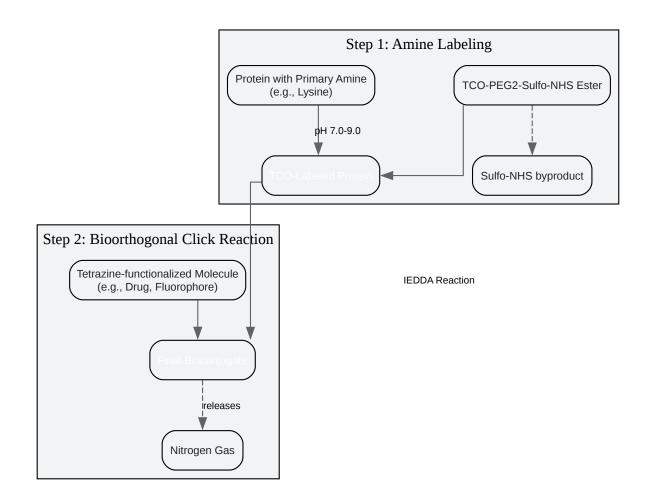


Property	Value	Reference(s)
Chemical Formula	C20H30N2O11S	[1]
Molecular Weight	506.52 g/mol	[1][2]
Exact Mass	506.1600 g/mol	[1]
Purity	Typically >95%	[3]
Solubility	Soluble in water, DMSO, DMF	[4]
Storage Conditions	Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Should be stored desiccated and protected from light.	[1]
TCO-Tetrazine Reaction Rate Constant (k <sub>2</sub> )	Up to ~30,000 M <sup>-1</sup> s <sup>-1</sup> in aqueous media. A commonly cited rate is ~2000 M <sup>-1</sup> s <sup>-1</sup> in a 9:1 methanol/water mixture.	[5][6][7]

# **Reaction Mechanisms and Pathways**

The utility of **TCO-PEG2-Sulfo-NHS ester** is rooted in two distinct chemical reactions. The first is the acylation of a primary amine by the Sulfo-NHS ester, and the second is the bioorthogonal IEDDA reaction.





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Caption: Reaction pathway for bioconjugation using TCO-PEG2-Sulfo-NHS ester.

## **Experimental Protocols**

The following protocols provide a general framework for the use of **TCO-PEG2-Sulfo-NHS ester**. Optimization may be necessary for specific applications and biomolecules.

# Protocol 1: Labeling of Proteins with TCO-PEG2-Sulfo-NHS Ester



This protocol describes the modification of a protein with a TCO group using the amine-reactive Sulfo-NHS ester.

### Materials:

- · Protein of interest
- TCO-PEG2-Sulfo-NHS ester
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

### Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[4]
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[4]
- Labeling Reaction: Add a 10- to 20-fold molar excess of the **TCO-PEG2-Sulfo-NHS ester** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.[4]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. [4]
- Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[4]
- Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.[5] The TCO-labeled protein is now ready



for conjugation or storage.

## **Protocol 2: TCO-Tetrazine Click Reaction**

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-functionalized molecule.

## Materials:

- TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule
- Reaction buffer (e.g., PBS, pH 7.4)

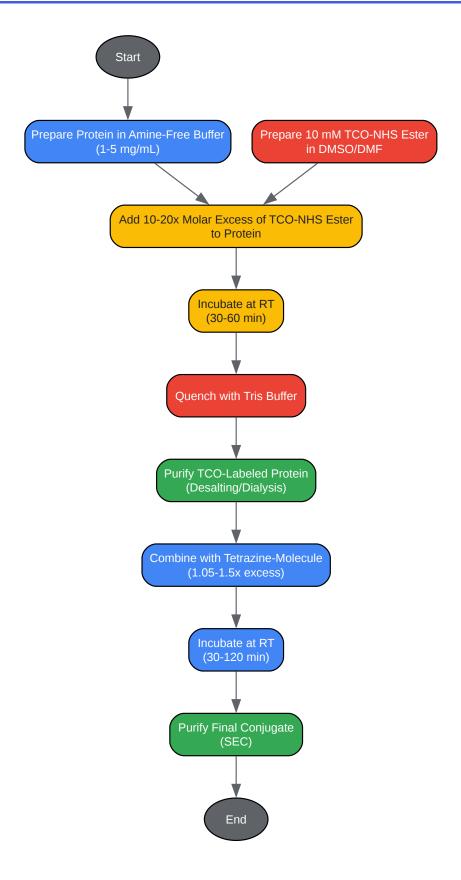
#### Procedure:

- Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer.
- Reactant Calculation: Determine the volumes of each solution required to achieve the
  desired molar ratio. For efficient conjugation, it is generally recommended to use a slight
  molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCOfunctionalized protein.[5]
- Click Reaction: Combine the TCO-labeled protein and the tetrazine-functionalized molecule.
- Incubation: Incubate the reaction for 30-120 minutes at room temperature. For some applications, the reaction can be performed at 4°C overnight or at 37°C to accelerate the reaction.[5]
- Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography.

## **Experimental Workflow Visualization**

The overall workflow for a typical bioconjugation experiment using **TCO-PEG2-Sulfo-NHS ester** can be visualized as a series of sequential steps.





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Caption: Experimental workflow for protein conjugation via TCO-PEG2-Sulfo-NHS ester.



# **Applications in Research and Drug Development**

The unique properties of **TCO-PEG2-Sulfo-NHS ester** make it a versatile tool in several advanced applications:

- Antibody-Drug Conjugates (ADCs): This reagent is used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
- PROTACs (Proteolysis-Targeting Chimeras): It can serve as a linker in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[2]
- In Vivo Imaging: The speed and biocompatibility of the TCO-tetrazine reaction are ideal for pre-targeted imaging applications in living organisms.[8]
- Fluorescent Labeling: Proteins can be labeled with TCO and then conjugated to tetrazinefluorophores for use in a variety of fluorescence-based assays and microscopy techniques.

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